Hydrogen-Bond Donor/Acceptor Capacity vs. Non-Hydroxylated Oxalamide Analogs
The presence of the secondary alcohol in the 2-hydroxyethyl linker provides an additional hydrogen bond donor (HBD) compared to non-hydroxylated analogs such as N1-(5-methylisoxazol-3-yl)oxalamide (CAS 668462-73-5). This increases the total HBD count from 2 to 3, which is a critical parameter in drug-likeness filters (Lipinski Rule of Five). Target compound: 3 HBD, 5 HBA; comparator N1-(5-methylisoxazol-3-yl)oxalamide: 2 HBD, 4 HBA. This difference places the target compound closer to the optimal HBD range for oral bioavailability while maintaining sufficient polarity for aqueous solubility [1].
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 3 HBD, 5 HBA (predicted) |
| Comparator Or Baseline | N1-(5-methylisoxazol-3-yl)oxalamide (CAS 668462-73-5): 2 HBD, 4 HBA |
| Quantified Difference | +1 HBD, +1 HBA |
| Conditions | Calculated from chemical structure per Lipinski rule definitions |
Why This Matters
The additional HBD/HBA pair can enhance solubility and target binding interactions, making this compound a more versatile scaffold for medicinal chemistry optimization compared to simpler oxalamides lacking the hydroxy group.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
